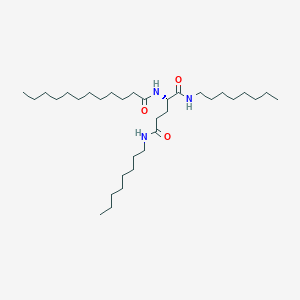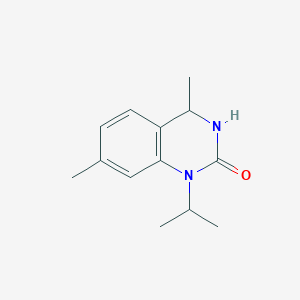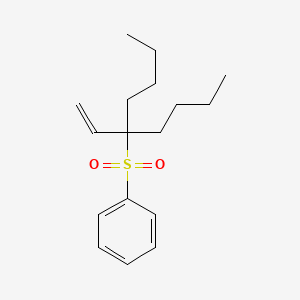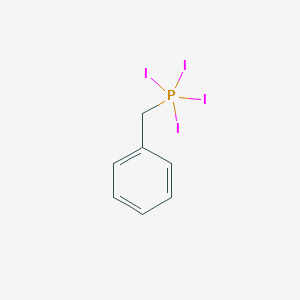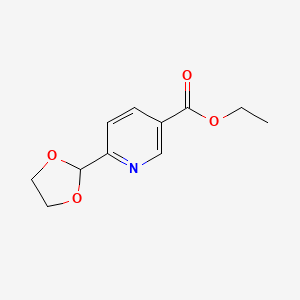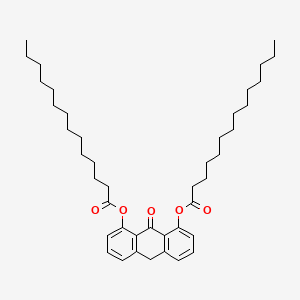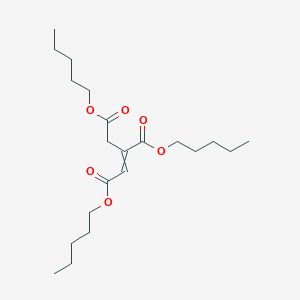
3-Ethyl-2,2,3-trimethylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,2,3-trimethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of three methyl groups and one ethyl group attached to the cyclobutanone ring, making it a highly branched molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-2,2,3-trimethylcyclobutanone with a suitable reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Ethyl-2,2,3-trimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-ethyl-2,2,3-trimethylcyclobutan-1-ol.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different substituents replacing the original groups.
科学的研究の応用
3-Ethyl-2,2,3-trimethylcyclobutan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring and a ketone group.
2,2,3-Trimethylcyclobutanone: A similar compound with three methyl groups but lacking the ethyl group.
3-Ethylcyclobutanone: A compound with an ethyl group but fewer methyl groups.
Uniqueness
3-Ethyl-2,2,3-trimethylcyclobutan-1-one is unique due to its highly branched structure, which can influence its chemical reactivity and physical properties. The presence of both ethyl and multiple methyl groups distinguishes it from other cyclobutanones, potentially leading to different biological and chemical behaviors.
特性
CAS番号 |
62939-72-4 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
3-ethyl-2,2,3-trimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-5-9(4)6-7(10)8(9,2)3/h5-6H2,1-4H3 |
InChIキー |
XOIIEXSXZMBGAN-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


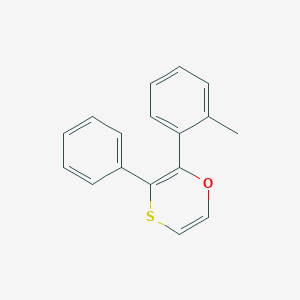
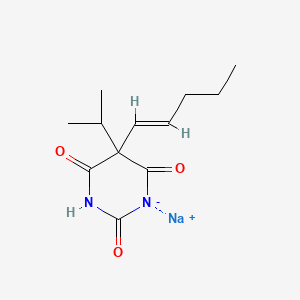

![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
